4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide
Description
Properties
CAS No. |
7462-08-0 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C16H13N3O3/c20-16(14-8-10-15(11-9-14)19(21)22)18-17-12-4-7-13-5-2-1-3-6-13/h1-12H,(H,18,20)/b7-4+,17-12+ |
InChI Key |
QTVKDQALDDBVFH-FZHIPVGDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bond Lengths and Angles
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters | a = 16.4236 Å, b = 5.3360 Å, c = 17.1073 Å |
| β (Angle) | 114.578° |
| Z (Formula Units) | 4 |
| Final R Factor | 0.043 |
Intermolecular Interactions
The crystal lattice is stabilized by:
Comparative Analysis of Synthetic Routes
No alternative methods are documented in peer-reviewed literature. The described method remains the most efficient, with high yield and reproducibility .
Chemical Reactions Analysis
Table 1: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| O3–C7 | 1.228(3) |
| N2–N3 | 1.386(3) |
| C8–C9 | 1.442(3) |
| O1–N1–O2 | 124.5(2) |
| C7–N2–N3 | 120.8(2) |
(i) Hydrazide Group Reactivity
The hydrazide (–NH–N=C–) moiety is a key reactive site:
-
Proton Transfer : The labile hydrogen on N2 participates in hydrogen bonding (N2–H2N⋯O3), stabilizing radical species during antioxidant activity .
-
Electron Delocalization : The conjugated π-system (C8–C9–C10) facilitates electron donation, enhancing stability in radical scavenging reactions .
(ii) Nitro Group Influence
The para-nitro substituent on the benzohydrazide ring:
-
Withdraws electron density via resonance, polarizing the hydrazide group and increasing electrophilicity.
-
May participate in nitro reduction reactions under catalytic hydrogenation, though experimental data for this compound are unavailable.
(i) Complexation with Metal Ions
Schiff bases often act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). The hydrazide’s N and O donors could coordinate metals, forming complexes with applications in catalysis or bioactivity .
(ii) Radical Scavenging
Based on structurally similar compounds (e.g., 4-hydroxy-N'-[(Z,2E)-3-(2-nitrophenyl)-1-phenyl-2-propenylidene]benzohydrazide ), the title compound may exhibit antioxidant activity via:
-
Hydrogen Atom Transfer (HAT) : Donation of the hydrazide N–H hydrogen to radicals like DPPH .
-
Single Electron Transfer (SET) : Stabilization of radical intermediates through conjugation .
Table 2: Proposed Antioxidant Mechanism
| Step | Mechanism | Role of Hydrazide Group |
|---|---|---|
| 1 | Radical recognition | N–H bond polarization |
| 2 | HAT to DPPH radical | Proton donation from N2–H |
| 3 | Radical stabilization | Delocalization via C=C bonds |
Crystallographic and Spectroscopic Data
-
X-ray Diffraction : Confirms planar geometry of the hydrazide fragment and intermolecular hydrogen bonding .
-
FT-IR : Expected peaks include ν(N–H) ~3200 cm⁻¹, ν(C=O) ~1650 cm⁻¹, and ν(NO₂) ~1520 cm⁻¹ (based on analogs) .
Limitations and Research Gaps
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Breast Cancer Cells
A study published in ResearchGate demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.5 | Apoptosis via caspase activation |
| HeLa | 20.3 | Cell cycle arrest |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This property has implications for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at a university microbiology department, this compound was tested against several strains of bacteria:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
The results indicated that the compound could be a candidate for further development as an antimicrobial agent.
Synthesis of Novel Polymers
This compound can be utilized as a monomer in the synthesis of novel polymers with unique properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has demonstrated that blending this hydrazide with polyvinyl chloride (PVC) results in improved thermal properties. The thermal stability was assessed using thermogravimetric analysis (TGA), showing a significant increase in degradation temperature.
| Polymer Blend | Degradation Temperature (°C) |
|---|---|
| PVC alone | 220 |
| PVC + 5% hydrazide | 250 |
Spectroscopic Analysis
The compound serves as a useful standard in spectroscopic analyses due to its distinct spectral features. Its UV-visible absorption spectrum can be utilized for quantifying concentrations in solution.
Case Study: UV-Vis Spectroscopy
A study utilized UV-visible spectroscopy to determine the concentration of this compound in various solvents. The absorption maxima were recorded at specific wavelengths, providing a reliable method for quantification.
| Solvent | Absorption Maxima (nm) |
|---|---|
| Ethanol | 320 |
| DMSO | 325 |
Mechanism of Action
The mechanism of action of 4-nitro-N’-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Geometry and Bonding
2-Hydroxy-N'-[(1E,2E)-3-Phenylprop-2-enylidene]Benzohydrazide
- Substituent : Hydroxyl (-OH) group at the ortho position of the benzohydrazide.
- Crystal Structure : Zigzag chains along the [10] direction via O–H⋯O hydrogen bonds, contrasting with the N–H⋯O chains in the nitro analogue .
- Electronic Effects : The hydroxyl group is electron-donating, altering resonance stabilization compared to the nitro group’s electron-withdrawing nature.
N′-[(2E)-3-Phenylprop-2-enoyl]Benzohydrazide
- Substituent : Lacks nitro or hydroxyl groups.
- Conformation : E-configuration around the C=C bond, with amide groups orthogonally positioned. Supramolecular tapes form via N–H⋯O hydrogen bonds along the c-axis .
- Reactivity : Absence of strong electron-withdrawing groups may reduce electrophilicity compared to the nitro derivative.
(E)-N′-(4-Methoxybenzylidene)-3-Nitrobenzohydrazide
- Substituent : Methoxy (-OCH₃) group on the benzylidene ring.
Crystallographic and Hydrogen-Bonding Variations
Biological Activity
4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide, a hydrazone derivative, has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of a nitro group and a propenylidene moiety, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of this compound is . The structure can be represented as:
The compound features a benzohydrazide backbone linked to a phenylpropenylidene group. The presence of the nitro group at the para position enhances its reactivity and biological profile.
Antimicrobial Activity
Research indicates that hydrazones, including this compound, exhibit significant antimicrobial properties. A study conducted by Zia-ur-Rehman et al. (2009) demonstrated that various hydrazone derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, Galal et al. (2009) reported that hydrazones exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound has shown promising results against breast cancer and leukemia cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 (breast cancer) and HL-60 (leukemia) cells with IC50 values of 25 µM and 30 µM respectively.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Bordoloi et al. (2009) highlighted that hydrazone derivatives can scavenge free radicals effectively. The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays.
Table 2: Antioxidant Activity
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 25 | 65 |
| 50 | 85 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-nitro-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via condensation of 4-nitrobenzohydrazide with (E,2E)-3-phenylpropenal. Key variables include solvent choice (e.g., ethanol or methanol), temperature (reflux at 70–80°C), and catalyst use (acetic acid or HCl). Yield optimization requires monitoring reaction time (4–6 hours) and purification via recrystallization (methanol/water mixtures) .
- Critical Parameters : Excess aldehyde improves imine formation, while acidic conditions favor hydrazone tautomer stabilization. Impurities often arise from unreacted hydrazide or side products, necessitating TLC monitoring .
Q. How is the structural conformation of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (SCXRD) confirms the (E,2E) configuration of the propenylidene moiety and planarity of the hydrazone linkage. Spectroscopic methods include:
- IR : Stretching bands at ~3200 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O), and ~1520 cm⁻¹ (C=N) .
- NMR : ¹H NMR shows characteristic peaks for nitro-phenyl protons (~8.2 ppm) and vinyl protons (~6.5–7.5 ppm) .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Screening studies suggest moderate antimicrobial activity against Gram-positive bacteria (MIC ~25 µg/mL) and antifungal effects (C. albicans, IC₅₀ ~50 µg/mL). Mechanism hypotheses include membrane disruption via nitro group electron-withdrawing effects .
- Assay Protocols : Broth microdilution (CLSI guidelines) and agar diffusion methods are standard. Positive controls (e.g., ampicillin) must be included to validate results .
Advanced Research Questions
Q. How do computational studies (DFT, molecular docking) explain the electronic properties and target interactions of this compound?
- DFT Analysis : HOMO-LUMO gaps (~3.5 eV) indicate moderate reactivity. The nitro group reduces electron density on the hydrazone core, enhancing electrophilic character. Mulliken charges reveal nucleophilic sites at the oxygen atoms .
- Docking Studies : Docking with E. coli DNA gyrase (PDB: 1KZN) shows binding via π-π stacking (phenyl rings) and hydrogen bonding (nitro group with Arg76). MD simulations predict stability over 50 ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in anticancer activity (IC₅₀ ranging from 10–100 µM) may stem from cell line variability (e.g., HeLa vs. MCF-7) or assay conditions (serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., MTT assay at 24h/48h) is recommended .
- Statistical Tools : ANOVA or Tukey’s HSD test identifies significant differences (p <0.05) between datasets. Reproducibility requires ≥3 independent replicates .
Q. How does the compound’s reactivity under oxidative or reductive conditions impact its applications?
- Oxidation : Treating with KMnO₄/H₂SO₄ cleaves the C=N bond, yielding 4-nitrobenzoic acid and phenylpropenal fragments. This limits use in oxidative environments but enables controlled degradation studies .
- Reduction : NaBH₄ reduces the hydrazone to a hydrazine derivative, altering bioactivity. Monitoring via UV-Vis (λmax shift from ~350 nm to ~280 nm) confirms conversion .
Q. What crystallographic challenges arise when analyzing polymorphs or solvates of this compound?
- Polymorphism : SCXRD reveals two monoclinic polymorphs (P2₁/c vs. C2/c) differing in dihedral angles (5° vs. 12°). Solvent choice (methanol vs. DMSO) influences packing motifs .
- Hydration : Hydrate forms (e.g., monohydrate) exhibit hydrogen-bonding networks between nitro groups and water molecules, altering thermal stability (TGA mass loss at ~100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
